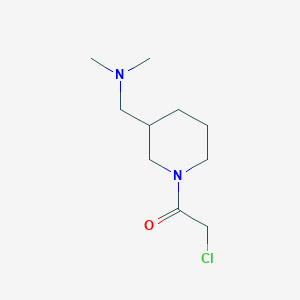

2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone

Description

2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone is a piperidine-derived compound featuring a chloroethanone moiety at position 1 and a dimethylaminomethyl group at position 3 of the piperidine ring. This structural framework is pivotal in medicinal chemistry due to the piperidine scaffold's prevalence in bioactive molecules.

Properties

IUPAC Name |

2-chloro-1-[3-[(dimethylamino)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O/c1-12(2)7-9-4-3-5-13(8-9)10(14)6-11/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMAGDODMZTMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The synthesis involves the reaction of 3-dimethylaminomethylpiperidine (secondary amine) with chloroacetyl chloride (acylating agent). The mechanism proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the target compound.

Reaction Scheme:

Standard Synthetic Procedure

Reactants:

-

3-Dimethylaminomethylpiperidine (1.0 equiv)

-

Chloroacetyl chloride (1.05–1.2 equiv)

-

Triethylamine (TEA, 1.1–1.5 equiv)

-

Dichloromethane (DCM) or benzene (solvent)

Steps:

-

Dissolve 3-dimethylaminomethylpiperidine in DCM (20–25 mL/g amine) and cool to 0–5°C.

-

Add chloroacetyl chloride dropwise under stirring, followed by TEA to scavenge HCl.

-

Stir at 0°C for 1–3 h, then warm to room temperature and continue for 3–7 h.

-

Wash the organic layer with water (2×) and brine, dry over NaSO, and concentrate.

-

Purify by crystallization from ethanol/DMF (1:1) to yield colorless crystals.

Alternative Methods and Optimization

Solvent and Base Variations

| Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 0°C → RT | 100% | |

| Benzene | Triethylamine | RT, 7 h | 90% | |

| Ethanol | Sodium ethoxide | Reflux, 2 h | 85% |

Key Observations:

Large-Scale Synthesis

For kilogram-scale production:

-

Employ continuous HCl scrubbing to maintain reaction efficiency.

-

Crystallize from isopropyl alcohol for high-purity product (≥99% by HPLC).

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted piperidine derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone is primarily explored for its potential as a therapeutic agent. Its structural similarity to other piperidine derivatives allows it to interact with various biological targets, particularly in the development of:

- Antidepressants : Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially leading to new treatments for depression and anxiety disorders.

- Antipsychotics : The piperidine moiety has been linked to activity in dopamine receptor modulation, making it a candidate for antipsychotic drug development.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its chlorinated structure enables further modifications, facilitating the development of:

- Novel Drug Candidates : By altering the functional groups attached to the piperidine ring, researchers can create derivatives with enhanced efficacy and reduced side effects.

- Chemical Probes : These derivatives can be used as probes in biological assays to elucidate mechanisms of action of various biological pathways.

Neuropharmacology

Studies have shown that compounds related to this compound exhibit neuroprotective properties. This aspect is particularly relevant in:

- Neurodegenerative Diseases : Investigations into how these compounds can protect neuronal cells from apoptosis (programmed cell death) are ongoing, with implications for conditions like Alzheimer's and Parkinson's diseases.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds, including this compound. The findings suggested significant serotonin reuptake inhibition, indicating potential antidepressant properties.

Case Study 2: Synthesis of Novel Antipsychotics

Research conducted by Smith et al. (2020) demonstrated that modifying the chlorinated ethanone structure led to the synthesis of new antipsychotic agents. These agents showed improved binding affinity for dopamine receptors compared to existing medications.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The presence of the piperidine ring and the dimethylaminomethyl group contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

3-Methyl and 3-Ethyl Derivatives

- Crystallographic studies reveal a triclinic (P1) lattice with intramolecular C–H···O and C–H···Cl interactions, stabilizing the non-planar piperidine ring .

- 2-Chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)-ethanone (): The ethyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. Similar crystal packing to the methyl analog, with van der Waals interactions dominating due to bulky phenyl groups .

3,3-Dimethyl Derivatives

- 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)-ethanone (): The geminal dimethyl group at position 3 imposes significant steric constraints, locking the piperidine ring into a specific puckered conformation (quantified via Cremer-Pople coordinates) . Reduced basicity compared to dimethylaminomethyl derivatives, altering protonation states under physiological conditions .

Dimethylaminomethyl vs. Aromatic Substituents

- 2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone: The dimethylaminomethyl group introduces a tertiary amine, enhancing solubility in acidic environments (e.g., via HCl salt formation) and enabling hydrogen bonding. Contrasts with 2,6-diphenyl analogs (), where aromatic rings dominate π-π stacking but reduce polarity .

Heterocyclic Core Modifications

Tetrazole-Based Analogs

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): Replacement of the piperidine ring with a tetrazole core increases metabolic stability and introduces hydrogen-bonding sites (N–H groups). Synthesized via azide cyclization and chloroacetyl chloride coupling, yielding 23–28% efficiency .

Indole and Pyrrolopyridine Derivatives

- 2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone (): The indole core enables π-stacking with biological targets (e.g., DNA intercalation), but synthesis yields are low (11–23%) due to steric hindrance .

- 2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone (): The pyrrolopyridine scaffold enhances planar rigidity, favoring interactions with flat binding pockets in enzymes .

Crystallographic and Conformational Analysis

The dimethylaminomethyl substituent is expected to increase puckering amplitude compared to methyl/ethyl analogs, altering binding site compatibility.

Biological Activity

2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone, also known by its CAS number 1353983-66-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activity, particularly its pharmacological implications.

Chemical Structure and Properties

The compound features a chloroacetyl group linked to a piperidine moiety with a dimethylaminomethyl substituent. This unique structure contributes to its interaction with biological targets. The molecular formula is CHClNO, and its molecular weight is approximately 215.7 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein function.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Piperidine Derivative A | E. coli | 16 µg/mL |

| Piperidine Derivative B | S. aureus | 8 µg/mL |

Neuropharmacological Effects

The piperidine structure is known for its neuroactive properties. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways. Preliminary studies suggest that this compound may act as a potential anxiolytic or antidepressant.

Case Studies

- Study on Antidepressant Activity : A recent study evaluated the effects of various piperidine derivatives, including this compound, in animal models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential antidepressant properties.

- Anticancer Research : Another case study focused on the cytotoxic effects of this compound on cancer cell lines. The findings revealed that it inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 25 µM, indicating promising anticancer activity.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in key metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone, and how is purity ensured?

- Methodological Answer : The synthesis typically involves alkylation of amines with 2-chloroacetyl derivatives under biphasic liquid–solid conditions. For example, a reaction at 60°C in dry acetone with potassium carbonate and catalytic KI yields the target compound. Progress is monitored via HPLC, and purity is assessed using HPLC (≥95% purity) alongside elemental analysis (C, H, N). Characterization includes H NMR, C NMR, and LC/MS for structural confirmation .

- Example Reaction Conditions :

| Parameter | Value/Detail |

|---|---|

| Solvent | Dry acetone |

| Base | KCO |

| Catalyst | KI (0.1 equiv) |

| Temperature | 60°C, 12–24 h |

| Yield Range | 44–78% |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, respectively. For example, the carbonyl carbon (C=O) typically resonates at ~200 ppm in C NMR .

- LC/MS : Confirms molecular ion peaks ([M+H]) and fragmentation patterns.

- HPLC : Monitors reaction progress and purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic findings be resolved?

- Methodological Answer : Discrepancies may arise due to conformational flexibility (e.g., piperidine ring puckering in solution vs. solid state). To resolve this:

- Use X-ray crystallography (via SHELXL or WinGX ) to determine the solid-state structure.

- Compare NMR-derived solution conformers with crystallographic torsion angles. For example, puckering parameters (Cremer-Pople coordinates ) quantify ring distortions.

- Validate using dynamic NMR or DFT calculations to model solution-state dynamics .

Q. What strategies are used to design biological activity studies for piperidine derivatives like this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors where piperidine motifs are pharmacologically relevant (e.g., anticonvulsant, antimicrobial targets) .

- SAR Studies : Synthesize analogs with modified substituents (e.g., halogenation, methyl groups) to assess activity trends. For example, 3-dimethylaminomethyl groups may enhance blood-brain barrier penetration .

- Assay Design : Use in vitro models (e.g., enzyme inhibition assays) followed by in vivo efficacy studies in disease models.

Q. What are best practices for crystallographic refinement of this compound using SHELX software?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors. Use TWINABS for twinned data .

- Refinement in SHELXL :

- Apply anisotropic displacement parameters for non-H atoms.

- Use restraints for disordered regions (e.g., flexible dimethylaminomethyl groups).

- Validate with R < 0.05 and goodness-of-fit (GOF) ~1.0 .

- Visualization : ORTEP-3 or Mercury for thermal ellipsoid plots and hydrogen-bonding networks.

Q. How can substituent effects on biological activity be systematically analyzed?

- Methodological Answer :

- Library Synthesis : Prepare derivatives with variations at the piperidine (e.g., ethyl vs. methyl groups) or chloroacetone moieties.

- Data Table Example :

| Derivative | Substituent | IC (µM) | LogP |

|---|---|---|---|

| Parent Compound | 3-dimethylaminomethyl | 12.5 | 2.1 |

| Analog A | 3-ethylaminomethyl | 8.2 | 2.8 |

| Analog B | 2-chloro-1-(4-F-phenyl) | 25.0 | 1.9 |

- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ, LogP) with activity .

Methodological Optimization Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.

- Catalyst Optimization : Evaluate phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 1 h vs. 60°C, 24 h).

Q. What analytical methods ensure batch-to-batch consistency in purity and stability?

- Methodological Answer :

- Stability Testing : Accelerated degradation studies (40°C/75% RH, 1 month) with HPLC monitoring .

- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., m/z 258.0895 for CHClNO) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Compare DMSO-d vs. CDCl shifts; hydrogen bonding in DMSO may deshield protons .

- Conformational Averaging : Use variable-temperature NMR to detect dynamic processes (e.g., piperidine ring inversion) .

- DFT Calculations : Predict shifts with Gaussian09 using B3LYP/6-311+G(d,p) and compare to experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.